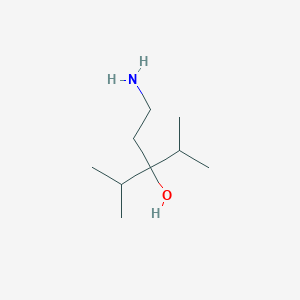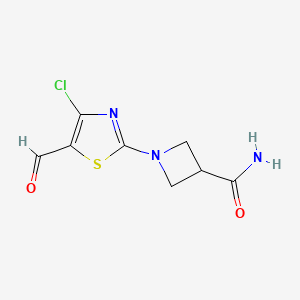methanol](/img/structure/B13166072.png)
[1-(Aminomethyl)cyclopropyl](oxan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cyclopropylmethanol: is an organic compound with the molecular formula C₁₀H₁₉NO₂ It is characterized by the presence of a cyclopropyl group, an oxan-3-yl group, and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under controlled conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.
Formation of the Oxan-3-yl Group: The oxan-3-yl group can be synthesized through the cyclization of a suitable diol precursor under acidic or basic conditions.
Coupling of the Functional Groups: The final step involves the coupling of the cyclopropyl, aminomethyl, and oxan-3-yl groups to form the desired compound.
Industrial Production Methods
Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Hydrogenation: Employing catalytic hydrogenation to selectively reduce intermediates and achieve the desired product.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity 1-(Aminomethyl)cyclopropylmethanol.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 1-(Aminomethyl)cyclopropylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology
Biochemical Studies: Utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry
Material Science: Application in the synthesis of novel materials with unique properties.
Agriculture: Potential use in the development of agrochemicals for crop protection.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Aminomethyl)cyclopropylmethanol
- 1-(Aminomethyl)cyclopropylmethanol
- 1-(Aminomethyl)cyclopropylmethanol
Uniqueness
- Structural Features : The presence of the oxan-3-yl group distinguishes 1-(Aminomethyl)cyclopropylmethanol from its analogs.
- Reactivity : Unique reactivity patterns due to the specific arrangement of functional groups.
- Applications : Distinct applications in scientific research and industry due to its unique properties.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclopropyl]-(oxan-3-yl)methanol |
InChI |
InChI=1S/C10H19NO2/c11-7-10(3-4-10)9(12)8-2-1-5-13-6-8/h8-9,12H,1-7,11H2 |
Clé InChI |
GCONCKLCEDNQIV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)C(C2(CC2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


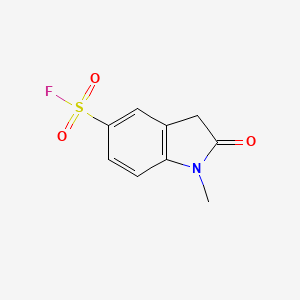


![2-[(2,3-Dichlorophenyl)methyl]oxirane](/img/structure/B13166010.png)
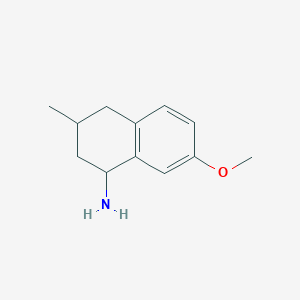
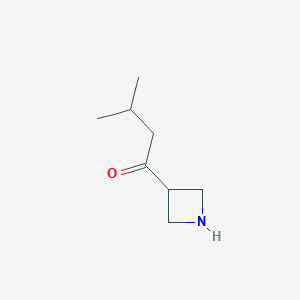
![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13166036.png)
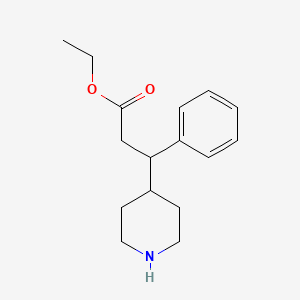
![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)
![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)
